

# toxicological data of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran

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## Compound of Interest

Compound Name: 2,5-Dihydro-2,5-dimethoxy-2-methylfuran

Cat. No.: B1583641

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An In-depth Technical Guide to the Toxicological Profile of **2,5-Dihydro-2,5-dimethoxy-2-methylfuran**

## Authored by a Senior Application Scientist

### Foreword: Navigating Data Gaps in Chemical Toxicology

This guide addresses the toxicological profile of **2,5-Dihydro-2,5-dimethoxy-2-methylfuran** (CAS 22414-24-0). It is critical to establish at the outset that comprehensive toxicological data for this specific compound are not readily available in the public domain. In such instances, a scientifically rigorous approach necessitates a combination of predictive toxicology, analysis of structurally related compounds (analogues), and the formulation of a structured testing strategy. This document is therefore designed not as a definitive summary of known toxicity, but as a technical framework for researchers, scientists, and drug development professionals to understand the potential hazards and to guide future empirical studies. Our analysis will pivot from the well-documented toxicology of the parent furan ring to infer a likely hazard profile and propose a robust, tiered evaluation workflow consistent with international regulatory standards.

## Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential as it influences its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its

potential toxicity.

Table 1: Physicochemical Properties of **2,5-Dihydro-2,5-dimethoxy-2-methylfuran**

Property	Value	Reference
CAS Number	22414-24-0	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub>	[1]
Molecular Weight	144.17 g/mol	[1]
Appearance	Data not available; likely a liquid based on analogues.	
Boiling Point	152 °C	[3]
Flash Point	115°F (46.1°C)	[3]
Vapor Pressure	1.35 mmHg at 25°C	[3]
GHS Classification	Flammable liquid and vapor (Warning, H226).	[3]

Note: This information is aggregated from chemical suppliers and databases; comprehensive, peer-reviewed experimental data is limited.

## Toxicological Assessment through Structural Analogues

The toxicological profile of furan and its derivatives is extensively studied and serves as the primary basis for our predictive assessment. The furan ring itself is recognized as a hepatotoxicant and carcinogen.[4][5] Its toxicity is largely mediated by its metabolic activation.

### The Furan Precedent: Metabolism-Induced Toxicity

Furan is metabolized by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive  $\alpha,\beta$ -unsaturated dialdehyde, cis-2-butene-1,4-dial.[6] This metabolite can readily form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and ultimately, carcinogenicity.[4][6] The liver is the primary target organ.[6][7][8]

## Analogue 1: Furan (CAS 110-00-9)

- **Acute Toxicity:** Furan exhibits significant acute toxicity. Studies in rats and mice show mortality at doses ranging from 40-80 mg/kg, with the liver being a key target organ showing mottling and enlargement.[7]
- **Carcinogenicity:** The National Toxicology Program (NTP) concluded that there was clear evidence of carcinogenic activity of furan in male and female rats (cholangiocarcinoma, hepatocellular neoplasms) and mice (hepatocellular neoplasms).[6][7] The International Agency for Research on Cancer (IARC) classifies furan as a Group 2B carcinogen, "possibly carcinogenic to humans".[6]
- **Genotoxicity:** While furan itself is negative in standard bacterial mutation assays (Ames test), it induces chromosomal aberrations and sister chromatid exchanges in mammalian cells in vitro and chromosomal aberrations in vivo.[6][7] This suggests a clastogenic, rather than a mutagenic, mechanism, likely mediated by its reactive metabolite.
- **Reproductive Toxicity:** Recent studies in male rats have demonstrated that furan exposure can induce oxidative stress in testicular tissue, reduce testosterone levels, and decrease sperm count and motility, indicating a potential for reproductive toxicity.[9]

## Analogue 2: 2-Methylfuran (2-MF) and 2,5-Dimethylfuran (DMF)

- **Hepatotoxicity:** Studies on 2-Methylfuran (2-MF) in rats showed effects on the hepatobiliary system, including increased serum alkaline phosphatase and cholangiofibrosis at higher doses.[5] This indicates that alkyl substitution on the furan ring does not eliminate the potential for liver damage.
- **Carcinogenicity:** 2-MF demonstrated a potential for hepatocarcinogenicity in rats, suggested by an increase in pre-neoplastic lesions (glutathione S-transferase placental form-positive foci).[5] Interestingly, this was not associated with in vivo mutagenicity, suggesting a non-genotoxic mode of action may be involved for this specific analogue.[5]
- **Genotoxicity:** 2,5-Dimethylfuran (DMF) was found to induce an increase in micronuclei frequency in a murine in vitro assay, suggesting it may be genotoxic to hematopoietic cells.

[\[10\]](#)

## Analogue 3: 2,5-Dihydro-2,5-dimethoxyfuran (CAS 332-77-4)

This compound is the closest structural analogue for which hazard information is available.

- Acute Toxicity: It is classified as harmful if swallowed (Acute Tox. 4) and harmful if inhaled (Acute Tox. 4).[\[11\]](#) An LC50 (rat) of 10,300 mg/m<sup>3</sup>/4hr has been reported.
- Irritation: It is considered an irritant and causes serious eye irritation (Eye Irrit. 2).[\[11\]](#)

## Predicted Toxicological Profile of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran

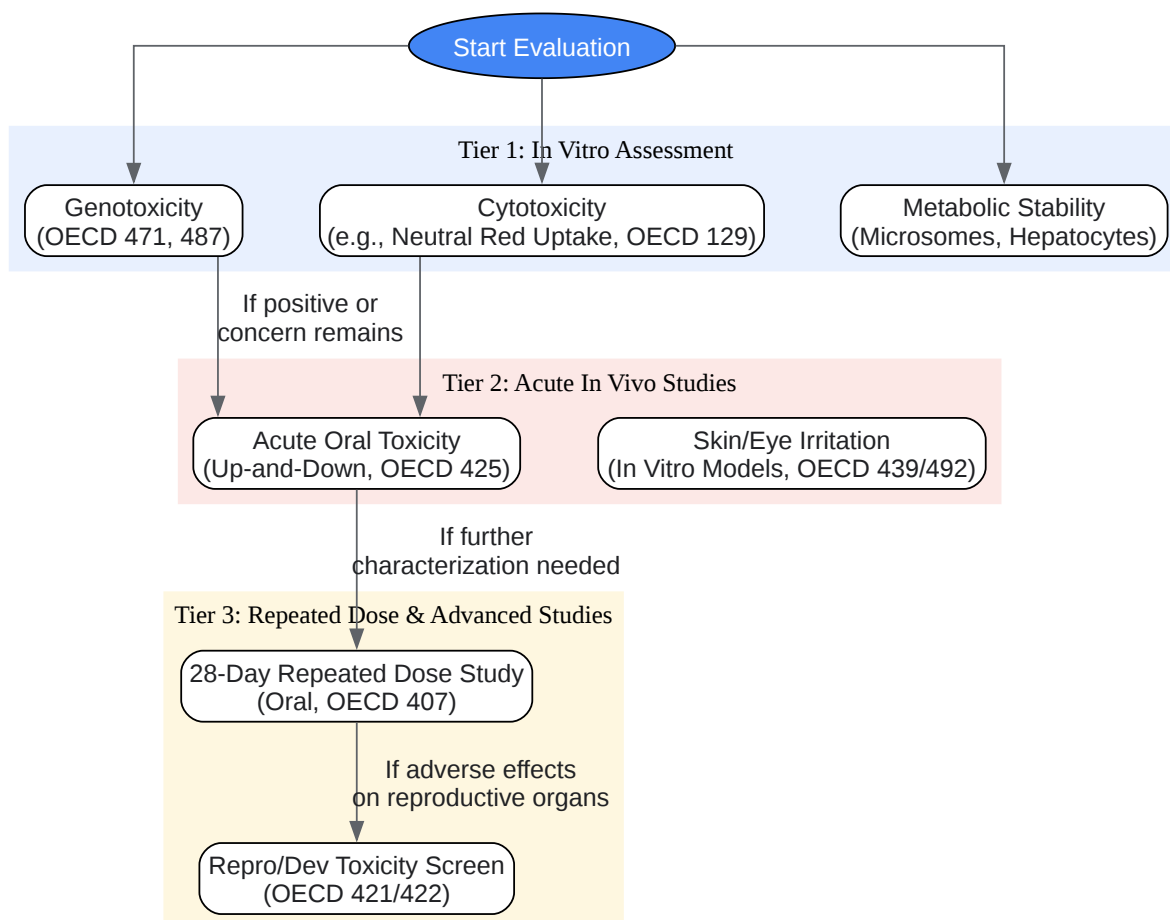
Synthesizing the data from structural analogues allows for the construction of a hypothetical hazard profile.

- Metabolic Activation: The presence of the dihydrofuran ring, substituted with methoxy groups, alters the electronic properties compared to the aromatic furan. However, it is plausible that in vivo hydrolysis or other metabolic processes could lead to the formation of furan-like structures or other reactive intermediates. The methyl group may also influence the rate and site of metabolism.
- Hepatotoxicity: Given the consistent hepatotoxicity observed across furan and its alkylated derivatives, the liver should be considered a primary potential target organ for **2,5-Dihydro-2,5-dimethoxy-2-methylfuran**.
- Genotoxicity & Carcinogenicity: The genotoxic and carcinogenic potential is uncertain. While the parent furan is a clear concern, the metabolic pathway of the title compound is unknown. If metabolism leads to the formation of the reactive butenedial, a similar hazard could exist. The findings for 2-MF and DMF suggest that alkylated furans retain genotoxic potential.[\[5\]](#)  
[\[10\]](#)
- Acute Hazards: Based on its closest analogue, the compound should be treated as potentially harmful if swallowed or inhaled, and as a serious eye irritant.[\[11\]](#)

## Proposed Toxicological Evaluation Strategy

A tiered, systematic approach is essential to definitively characterize the toxicological profile of **2,5-Dihydro-2,5-dimethoxy-2-methylfuran**. This strategy aligns with established international testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[\[12\]](#)

### Diagram: Tiered Toxicological Testing Workflow



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Caption: A proposed tiered workflow for the toxicological evaluation of the compound.

## Tier 1: In Vitro Screening

The initial phase focuses on cell-based assays to identify key hazards without the use of animal studies.

#### Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

- Objective: To detect gene mutations induced by the test compound.
- Test System: Multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA).
- Methodology:
  - Prepare a range of concentrations of **2,5-Dihydro-2,5-dimethoxy-2-methylfuran**.
  - Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
  - Expose the bacterial strains to the test compound on minimal glucose agar plates.
  - Incubate plates for 48-72 hours.
  - Count the number of revertant colonies (his+ for *Salmonella*, trp+ for *E. coli*).
- Interpretation: A significant, dose-related increase in revertant colonies compared to the solvent control indicates a mutagenic potential. Given furan's negative result, a negative result here would be consistent but not conclusive for overall genotoxicity.

#### Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

- Objective: To detect chromosomal damage (clastogenicity) or aneuploidy.
- Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y, TK6).
- Methodology:
  - Culture cells and expose them to a range of concentrations of the test compound for a short (3-6 hours) and long (continuous for 1.5-2.0 cell cycles) duration, both with and without S9 metabolic activation.
  - Following exposure, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

- Harvest, fix, and stain the cells.
- Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
- Interpretation: A significant, dose-related increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential. This assay is critical, as furan and its analogues have shown positive results for chromosomal damage.<sup>[7][10]</sup>

## Tier 2: Acute Toxicity and Local Tolerance

If in vitro results raise concerns, or if required for regulatory purposes, acute in vivo studies are initiated.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

- Objective: To determine the acute oral toxicity (LD50) and identify signs of toxicity.
- Test System: Rodents (typically female rats).
- Methodology:
  - Dose one animal at a time sequentially. The starting dose is selected based on in vitro data or a default value (e.g., 175 mg/kg).
  - If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.
  - A maximum of 5 animals are typically used.
  - Observe animals for signs of toxicity and mortality for up to 14 days.
  - Conduct a gross necropsy on all animals.
- Interpretation: The results are used to calculate a statistical estimate of the LD50 and classify the compound according to GHS categories.

## Tier 3: Repeated Dose Toxicity



This tier is crucial for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

- Objective: To evaluate the cumulative toxic effects over a sub-acute period.
- Test System: Rodents (e.g., Sprague-Dawley rats), typically 5 males and 5 females per group.
- Methodology:
  - Administer the test compound daily by gavage for 28 days at three dose levels plus a control group.
  - Monitor clinical signs, body weight, and food/water consumption throughout the study.
  - Conduct detailed clinical pathology (hematology, clinical chemistry) and urinalysis at termination.
  - Perform a full gross necropsy and weigh key organs (liver, kidneys, spleen, brain, gonads).
  - Conduct histopathological examination of a comprehensive list of tissues, with a particular focus on the liver.
- Interpretation: This study will identify target organs (predicted to be the liver), characterize the dose-response relationship, and establish a NOAEL, which is critical for risk assessment.

## Conclusion and Recommendations

While direct toxicological data for **2,5-Dihydro-2,5-dimethoxy-2-methylfuran** is scarce, a review of its structural analogues, particularly the parent furan, raises significant concerns for potential hepatotoxicity, genotoxicity (specifically clastogenicity), and carcinogenicity. The compound should be handled with appropriate caution, assuming it is harmful by ingestion and inhalation and is a serious eye irritant.

The lack of empirical data underscores the critical need for a structured toxicological evaluation as outlined in this guide. We strongly recommend initiating the Tier 1 in vitro assays—specifically the Ames test and the in vitro micronucleus test—as a priority. The results of these foundational studies will provide the necessary data to either de-risk the compound for specific applications or guide the design of more complex and resource-intensive in vivo studies. For any application involving potential human exposure, this empirical testing is not merely recommended; it is an essential prerequisite for responsible development and risk management.

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